molecular formula C7H3F4NO3 B12978428 3-Fluoro-6-(trifluoromethoxy)pyridine-2-carboxylic acid

3-Fluoro-6-(trifluoromethoxy)pyridine-2-carboxylic acid

Cat. No.: B12978428
M. Wt: 225.10 g/mol
InChI Key: TWMJBRUPHZTDTR-UHFFFAOYSA-N
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Description

3-Fluoro-6-(trifluoromethoxy)pyridine-2-carboxylic acid is a fluorinated organic compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various fields such as agrochemicals, pharmaceuticals, and materials science. The presence of fluorine atoms in the molecule imparts high thermal stability, lipophilicity, and resistance to metabolic degradation, making it an attractive candidate for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boron reagent with a halogenated pyridine derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing fluorinated pyridines.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective boron reagents and palladium catalysts. The process is optimized to ensure high yield and purity of the final product, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-(trifluoromethoxy)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while coupling reactions can produce more complex fluorinated aromatic compounds .

Mechanism of Action

The mechanism of action of 3-Fluoro-6-(trifluoromethoxy)pyridine-2-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s binding affinity to target proteins and enzymes, leading to increased biological activity. The compound’s lipophilicity allows it to easily penetrate cell membranes, facilitating its interaction with intracellular targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H3F4NO3

Molecular Weight

225.10 g/mol

IUPAC Name

3-fluoro-6-(trifluoromethoxy)pyridine-2-carboxylic acid

InChI

InChI=1S/C7H3F4NO3/c8-3-1-2-4(15-7(9,10)11)12-5(3)6(13)14/h1-2H,(H,13,14)

InChI Key

TWMJBRUPHZTDTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1F)C(=O)O)OC(F)(F)F

Origin of Product

United States

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